Burapitant
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Overview
Description
Burapitant, also known as SSR-240,600, is a drug developed by Sanofi-Aventis. It is one of the first compounds developed that acts as a potent and selective antagonist for the neurokinin 1 receptor. This receptor is involved in various physiological processes, including pain perception, stress responses, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Burapitant involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large volumes of reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions: Burapitant undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Burapitant has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of neurokinin 1 receptor antagonists.
Biology: Investigated for its effects on pain perception, stress responses, and inflammation in various biological systems.
Medicine: Explored as a potential therapeutic agent for conditions involving neurokinin 1 receptor dysregulation, such as chronic pain and depression.
Industry: Utilized in the development of new drugs targeting the neurokinin 1 receptor.
Mechanism of Action
Burapitant exerts its effects by selectively binding to and antagonizing the neurokinin 1 receptor. This receptor is a G-protein-coupled receptor that mediates the effects of substance P, a neuropeptide involved in pain transmission and inflammation. By blocking the receptor, this compound inhibits the binding of substance P, thereby reducing pain perception and inflammatory responses .
Comparison with Similar Compounds
Aprepitant: Another neurokinin 1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of Aprepitant with similar pharmacological properties.
Maropitant: Used in veterinary medicine to treat motion sickness and vomiting in dogs.
Comparison: Burapitant is unique in its high selectivity and potency for the neurokinin 1 receptor compared to other similar compoundsMaropitant, on the other hand, is used in veterinary settings, highlighting this compound’s broader therapeutic potential .
Properties
CAS No. |
537034-22-3 |
---|---|
Molecular Formula |
C31H35Cl2F6N3O3 |
Molecular Weight |
682.5 g/mol |
IUPAC Name |
2-[1-[2-[(2R)-4-[2-[3,5-bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]piperidin-4-yl]-2-methylpropanamide |
InChI |
InChI=1S/C31H35Cl2F6N3O3/c1-28(2,27(40)44)20-5-8-41(9-6-20)10-7-29(21-3-4-24(32)25(33)17-21)18-42(11-12-45-29)26(43)15-19-13-22(30(34,35)36)16-23(14-19)31(37,38)39/h3-4,13-14,16-17,20H,5-12,15,18H2,1-2H3,(H2,40,44)/t29-/m0/s1 |
InChI Key |
ZLNYUCXXSDDIFU-LJAQVGFWSA-N |
Isomeric SMILES |
CC(C)(C1CCN(CC1)CC[C@]2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
SMILES |
CC(C)(C1CCN(CC1)CCC2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
Canonical SMILES |
CC(C)(C1CCN(CC1)CCC2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(1-(2-(4-(2-(3,5-bis(trifluoromethyl)phenyl)acetyl)-2-(3,4-dichlorophenyl)-2-morpholinyl)ethyl)-4-piperidinyl)-2-methylpropanamide SSR 240600 SSR-240600 SSR240600 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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